molecular formula C11H9N3O3S B10895759 Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate

Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B10895759
M. Wt: 263.27 g/mol
InChI Key: BPWRDOMYQPAUME-UHFFFAOYSA-N
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Description

Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a pyrazine moiety, and ester functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinylcarbonyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazine moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with and modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-pyrazinecarboxylate
  • Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate

Uniqueness

Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate stands out due to its unique combination of a thiophene ring and a pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

methyl 3-(pyrazine-2-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H9N3O3S/c1-17-11(16)9-7(2-5-18-9)14-10(15)8-6-12-3-4-13-8/h2-6H,1H3,(H,14,15)

InChI Key

BPWRDOMYQPAUME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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